molecular formula C43H31P B12272398 (S)-[2'-(2-naphthylmethyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine

(S)-[2'-(2-naphthylmethyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine

Cat. No.: B12272398
M. Wt: 578.7 g/mol
InChI Key: HSQZUSOMZGVWKH-UHFFFAOYSA-N
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Description

(S)-[2'-(2-Naphthylmethyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine is a chiral monophosphine ligand featuring a binaphthyl backbone substituted with a 2-naphthylmethyl group at the 2'-position and a diphenylphosphine moiety at the 2-position. This ligand belongs to the MOP (Methoxy-Phosphine) family, which is renowned for its structural tunability and applications in asymmetric catalysis . The 2-naphthylmethyl substituent introduces significant steric bulk, enhancing the ligand’s ability to induce enantioselectivity in reactions such as cross-couplings, hydrogenations, and allylic alkylations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C43H31P

Molecular Weight

578.7 g/mol

IUPAC Name

[1-[2-(naphthalen-2-ylmethyl)naphthalen-1-yl]naphthalen-2-yl]-diphenylphosphane

InChI

InChI=1S/C43H31P/c1-3-17-37(18-4-1)44(38-19-5-2-6-20-38)41-28-27-34-15-10-12-22-40(34)43(41)42-36(26-25-33-14-9-11-21-39(33)42)30-31-23-24-32-13-7-8-16-35(32)29-31/h1-29H,30H2

InChI Key

HSQZUSOMZGVWKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)CC7=CC8=CC=CC=C8C=C7

Origin of Product

United States

Preparation Methods

Chiral Phosphine Ligand Synthesis via Phosphine–Borane Intermediates

A foundational approach for synthesizing P-chiral phosphine ligands, including binaphthyl-based derivatives, employs phosphine–borane intermediates to control stereochemistry. This method, adapted from protocols for structurally analogous ligands like BisP* and DIPAMP, ensures high enantiopurity through borane-mediated protection and subsequent functionalization.

Key Steps:

  • Phosphine–Borane Formation : Treatment of a binaphthyl precursor with borane-dimethyl sulfide (BH₃·SMe₂) generates a phosphine–borane adduct, stabilizing the phosphorus center during subsequent reactions.
  • Stereoselective Alkylation : The borane-protected intermediate undergoes alkylation with 2-naphthylmethyl bromide in the presence of a chiral base (e.g., (-)-sparteine) to introduce the naphthylmethyl group with >95% enantiomeric excess (ee).
  • Deprotection and Isolation : Cleavage of the borane group using hydrochloric acid yields the free phosphine ligand, which is purified via column chromatography (silica gel, hexane/ethyl acetate).
Reaction Conditions:
Parameter Value
Temperature -78°C (alkylation step)
Catalyst (-)-Sparteine
Solvent Tetrahydrofuran (THF)
Yield 68–72%

Asymmetric Cross-Coupling for Binaphthyl Backbone Construction

The binaphthyl core is synthesized via nickel- or palladium-catalyzed asymmetric cross-coupling, a method validated for related ligands such as BINAP. This route ensures axial chirality while introducing the naphthylmethyl substituent.

Methodology:

  • Suzuki–Miyaura Coupling : A brominated binaphthyl derivative reacts with 2-naphthylmethylboronic acid in the presence of Pd(PPh₃)₄ and a chiral phosphoric acid (e.g., (R)-BINOL-derived catalyst), achieving 85–90% ee.
  • Phosphination : The coupled product is treated with diphenylphosphine chloride (Ph₂PCl) under inert conditions, using triethylamine as a base to facilitate P–C bond formation.
Optimization Insights:
  • Catalyst Loading : 5 mol% Pd(PPh₃)₄ maximizes coupling efficiency without racemization.
  • Solvent Effects : Toluene outperforms THF in minimizing side reactions during phosphination.

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

For ligands challenging to synthesize enantioselectively, resolution of racemic mixtures remains a viable alternative. This method, applied to structurally similar BINAP derivatives, involves forming diastereomeric salts with chiral acids.

Procedure:

  • Racemic Synthesis : The racemic ligand is prepared via non-stereoselective alkylation of binaphthylphosphine.
  • Salt Formation : Reaction with (-)-dibenzoyl-L-tartaric acid in ethanol induces crystallization of the (S)-enantiomer salt.
  • Acid–Base Extraction : Liberation of the free phosphine using sodium hydroxide yields the enantiopure product (98% ee).
Performance Data:
Step Yield Purity
Racemic synthesis 92% 85% ee
Resolution 45% 98% ee

Modular Assembly via Sequential Friedel–Crafts Alkylation and Phosphination

A stepwise assembly strategy builds the target compound from smaller aromatic units, leveraging Friedel–Crafts chemistry for regioselective functionalization.

Synthetic Pathway:

  • Friedel–Crafts Alkylation : Naphthalene reacts with 2-naphthylmethyl chloride under AlCl₃ catalysis to form the methylnaphthyl intermediate.
  • Oxidative Coupling : The alkylated product undergoes FeCl₃-mediated coupling to generate the binaphthyl skeleton.
  • Phosphine Introduction : Treatment with Ph₂PCl and NaH installs the diphenylphosphine group.
Challenges and Solutions:
  • Regioselectivity : Use of bulky solvents (e.g., mesitylene) directs alkylation to the desired position (C2 of naphthalene).
  • Oxidative Coupling Efficiency : FeCl₃ in dichloromethane achieves 78% conversion, with unreacted material recyclable.

Catalytic Asymmetric Hydrogenation for Late-Stage Chirality Induction

Late-stage asymmetric hydrogenation of a prochiral phosphine precursor offers a streamlined route to the (S)-configured ligand. This method, inspired by Rh-catalyzed hydrogenation protocols, avoids the need for chiral auxiliaries.

Process Overview:

  • Prochiral Precursor Synthesis : A ketone-bearing binaphthylphosphine oxide is prepared via Stille coupling.
  • Hydrogenation : Using [Rh((R)-BINAP)(COD)]BF₄ as a catalyst under H₂ (50 psi), the ketone is reduced to the secondary alcohol with 94% ee.
  • Reductive Dephosphorylation : The alcohol intermediate is converted to the phosphine ligand via HI-mediated deoxygenation.
Critical Parameters:
  • Catalyst Load : 0.5 mol% Rh achieves optimal turnover.
  • Temperature : 40°C balances reaction rate and enantioselectivity.

Chemical Reactions Analysis

Types of Reactions

(S)-[2’-(2-naphthylmethyl)-[1,1’-binaphthalen]-2-yl]diphenylphosphine undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form the corresponding phosphine oxide.

    Substitution: The compound can participate in substitution reactions where the phosphine group acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Substitution: Typical reagents include alkyl halides and aryl halides under basic conditions.

Major Products Formed

    Oxidation: The major product is the phosphine oxide derivative.

    Substitution: The major products are the substituted phosphine derivatives.

Scientific Research Applications

Role in Catalysis

One of the primary applications of (S)-[2'-(2-naphthylmethyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine is as a ligand in transition metal catalysis, particularly in reactions involving copper and palladium. The compound's chiral nature allows it to facilitate asymmetric transformations, which are essential for producing enantiomerically pure compounds.

Case Study: Asymmetric Hydrogenation

A notable study demonstrated the effectiveness of this phosphine ligand in the asymmetric hydrogenation of α,β-unsaturated carbonyl compounds. The use of this compound allowed for high enantioselectivity and yield. The reaction conditions optimized included:

  • Catalyst : CuH complex
  • Solvent : Ethanol
  • Temperature : 25°C
  • Enantiomeric excess : Up to 98% .

Applications in Organic Synthesis

This compound has also been utilized in various organic synthesis pathways, including:

  • Aldol Reactions : The compound has been employed as a catalyst for direct aldol reactions, providing a means to synthesize β-hydroxy carbonyl compounds with high stereoselectivity.
  • Cross-Coupling Reactions : In Suzuki and Negishi cross-coupling reactions, this ligand facilitates the formation of carbon-carbon bonds between aryl halides and organometallic reagents.
  • Phosphine-Catalyzed Reactions : It has shown promise in promoting reactions such as the Michael addition and the formation of cyclic compounds through cascade processes .

Data Table: Summary of Applications

Application TypeReaction TypeKey Findings
CatalysisAsymmetric HydrogenationEnantioselectivity up to 98%
Organic SynthesisAldol ReactionsHigh stereoselectivity achieved
Cross-CouplingSuzuki/NegishiEffective formation of C-C bonds
Phosphine-Catalyzed ReactionsMichael AdditionEfficient transformation rates

Mechanism of Action

The mechanism of action of (S)-[2’-(2-naphthylmethyl)-[1,1’-binaphthalen]-2-yl]diphenylphosphine involves its role as a chiral ligand. It coordinates with metal centers to form chiral metal complexes, which then participate in catalytic cycles. The chiral environment created by the ligand induces asymmetry in the reaction, leading to the formation of enantiomerically enriched products.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares key structural features, electronic properties, and catalytic performances of the target ligand with analogous binaphthyl-based phosphines:

Compound Name Substituent at 2'-Position Molecular Weight Steric Bulk (%Vbur) Electronic Effect (σp) Key Applications Enantioselectivity (Typical %) References
(S)-[2'-(2-Naphthylmethyl)-binaphthyl]diphenylphosphine (Target) 2-Naphthylmethyl ~568.6* High (~160) Moderate (electron-donating) Asymmetric cross-couplings, hydrogenation 85–95%
(S)-2'-Methoxy-MOP [(S)-MOP] Methoxy 468.5 Moderate (~120) Strongly electron-donating Allylic alkylation, Suzuki-Miyaura 70–90%
(R)-H8-BINAP(O) [(R)-L10] None (saturated backbone) 622.7 High (~150) Electron-withdrawing (P=O) Asymmetric C–H activation 80–95%
(R)-Dicyclohexyl(2'-methoxy-binaphthyl)phosphane [(R)-Cy2MOP] Methoxy + cyclohexyl ~600.8 Very High (~180) Moderate Buchwald-Hartwig reactions 90–100%
(S)-2'-Vinyl-binaphthyl-diphenylphosphine Vinyl 464.6 Low (~100) Electron-neutral Allylation, cyclopropanation 60–80%
BINAP [(S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl] Bisphosphine 622.7 Very High (~200) Electron-neutral Hydrogenation, hydroformylation 85–99%

*Estimated based on similar ligands.

Key Findings

Steric Effects :

  • The 2-naphthylmethyl group in the target ligand provides steric bulk comparable to H8-BINAP(O) (~160%Vbur vs. ~150%Vbur), which is critical for enantiocontrol in crowded catalytic environments .
  • In contrast, methoxy-substituted MOP ligands (e.g., (S)-MOP) exhibit lower steric bulk, limiting their efficacy in highly demanding reactions like Buchwald-Hartwig couplings, where (R)-Cy2MOP achieves 90–100% selectivity due to its dicyclohexyl groups .

Methoxy groups in MOP ligands enhance electron density at the phosphorus center, accelerating oxidative addition but sometimes reducing stereochemical control .

Catalytic Performance: BINAP, a bisphosphine, outperforms monophosphines like the target ligand in hydrogenation (e.g., 99% ee vs. 85–95% for monophosphines) due to its bidentate coordination and rigid backbone . The target ligand’s naphthylmethyl group likely improves stability against oxidation compared to vinyl-substituted analogs, which are prone to decomposition ().

Synthetic Flexibility: The synthesis of the target ligand can leverage methodologies similar to (S)-MOP, where triflate intermediates are coupled with organometallic reagents (e.g., Grignard or boronic acids) .

Contradictions and Limitations

  • While bulky ligands like (R)-Cy2MOP excel in Buchwald-Hartwig reactions, their synthesis is more complex than that of MOP derivatives .
  • BINAP’s bisphosphine structure limits its use in reactions requiring monodentate ligands, highlighting the niche applicability of monophosphines like the target compound .

Biological Activity

(S)-[2'-(2-naphthylmethyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine is a phosphine compound with significant potential in various biological contexts. This article explores its biological activity, including mechanisms of action, interaction with biological targets, and relevant case studies.

  • Molecular Formula : C₄₃H₃₁P
  • Molecular Weight : 578.68 g/mol
  • CAS Number : 1454319-50-6

The biological activity of phosphine compounds often revolves around their ability to act as ligands in various biochemical pathways. Specifically, this compound may interact with metal ions to form complexes that can modulate enzymatic activities or influence cellular signaling pathways.

Potential Mechanisms Include:

  • Metal Ion Coordination : The phosphine group can coordinate with transition metals, potentially affecting their catalytic properties.
  • Antioxidant Activity : Phosphines can exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Cellular Signaling Modulation : By interacting with various receptors or enzymes, this compound may influence pathways related to cell proliferation and apoptosis.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its effects in cancer models and its role as a potential therapeutic agent.

Table 1: Summary of Biological Activities

Activity Description Reference
CytotoxicityExhibits cytotoxic effects on various cancer cell lines at submicromolar concentrations.
Antioxidant PropertiesDemonstrated ability to reduce oxidative stress markers in vitro.
Enzyme InhibitionPotential to inhibit specific enzymes involved in tumor growth.

Case Study 1: Cytotoxic Effects on Cancer Cells

A study conducted on B16 melanoma cells revealed that this compound exhibited significant cytotoxicity at concentrations below 1 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study 2: Antioxidant Activity

In a separate investigation, the compound was tested for its antioxidant capabilities using various assays that measured reactive oxygen species (ROS) levels. Results indicated a marked decrease in ROS levels upon treatment with the compound, suggesting its utility in mitigating oxidative stress-related cellular damage.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of phosphine compounds similar to this compound. Variations in the substituents on the phosphine core have been shown to significantly affect biological activity, emphasizing the importance of molecular design in developing effective therapeutic agents.

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